Ethyl (S)-(+)-mandelate

Catalog No.
S1510347
CAS No.
13704-09-1
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (S)-(+)-mandelate

CAS Number

13704-09-1

Product Name

Ethyl (S)-(+)-mandelate

IUPAC Name

ethyl (2S)-2-hydroxy-2-phenylacetate

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1

InChI Key

SAXHIDRUJXPDOD-VIFPVBQESA-N

SMILES

CCOC(=O)C(C1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1)O

Chiral Synthesis and Resolution

Ethyl (S)-(+)-mandelate serves as a chiral pool starting material for the synthesis of other chiral compounds. Its chiral center allows chemists to introduce chirality into new molecules through various reactions, such as asymmetric aldol reactions and asymmetric reduction [].

Furthermore, its enantiomer, (R)-(-)-ethyl mandelate, can be obtained through chemical processes like kinetic resolution or enzymatic resolution. This allows researchers to access both enantiomers of a molecule, which is crucial for studying their individual properties and potential applications [].

Ethyl (S)-(+)-mandelate is an organic compound with the chemical formula C₁₀H₁₂O₃. It is the ethyl ester of mandelic acid, specifically the (S)-enantiomer, making it a chiral molecule. This compound is characterized by its pleasant aroma and is often utilized in various chemical applications due to its unique properties. Ethyl (S)-(+)-mandelate is recognized for its significance in asymmetric synthesis and as a potential precursor in the production of pharmaceuticals and other fine chemicals .

(S)-(+)-Ethyl mandelate itself does not have a well-defined mechanism of action in biological systems. However, its parent compound, (S)-mandelic acid, exhibits various biological activities, including antifungal and antibacterial properties []. Further research is needed to understand if (S)-(+)-ethyl mandelate possesses similar properties.

, including:

  • Aminolysis: This reaction involves the conversion of ethyl (S)-(+)-mandelate into amides through the action of primary amines, often catalyzed by lipases such as those derived from Candida antarctica. The process has been shown to exhibit high chemoselectivity and efficiency .
  • Oxidation: Ethyl (S)-(+)-mandelate can be oxidized using chromic acid, where the reaction follows first-order kinetics with respect to the oxidant and ester. The thermodynamic parameters of this reaction have been extensively studied .
  • Hydrolysis: Under acidic or basic conditions, ethyl (S)-(+)-mandelate can hydrolyze to yield mandelic acid and ethanol.

Ethyl (S)-(+)-mandelate exhibits notable biological activities. It has been investigated for its potential as a chiral building block in drug synthesis due to its enantiomeric purity. Furthermore, it has shown promise in various studies related to enzyme-catalyzed reactions, particularly in biocatalysis where it serves as a substrate for lipases .

Several methods exist for synthesizing ethyl (S)-(+)-mandelate:

  • Esterification: The most common method involves the esterification of mandelic acid with ethanol in the presence of an acid catalyst.
  • Biocatalytic Methods: Enzymatic approaches using lipases from microorganisms, such as Candida antarctica, have been developed to produce ethyl (S)-(+)-mandelate with high enantiomeric excess. These methods often operate under mild conditions, making them environmentally friendly alternatives .
  • Asymmetric Synthesis: Various asymmetric synthesis routes have been explored that utilize chiral catalysts to ensure the production of the (S)-enantiomer selectively.

Ethyl (S)-(+)-mandelate finds applications in multiple fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those requiring chiral compounds.
  • Flavors and Fragrances: Its pleasant aroma makes it suitable for use in flavoring agents and perfumes.
  • Biocatalysis Research: It is frequently used in studies involving enzyme-catalyzed reactions due to its ability to react selectively with different substrates .

Research into the interactions of ethyl (S)-(+)-mandelate has focused primarily on its behavior as a substrate for various enzymes. Studies indicate that different lipases exhibit varying degrees of activity and selectivity when catalyzing reactions involving this compound. The interaction between ethyl (S)-(+)-mandelate and these enzymes has implications for optimizing biocatalytic processes .

Ethyl (S)-(+)-mandelate shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameChemical FormulaUnique Features
Ethyl MandelateC₈H₈O₃Racemic mixture; less selective in reactions
Methyl MandelateC₈H₈O₃Methyl ester; lower boiling point
BenzoylformateC₉H₈O₃Contains a benzoyl group; used in acylation
PhenylacetateC₉H₁₀O₂Aromatic compound; used as a solvent

Ethyl (S)-(+)-mandelate stands out due to its specific chirality and higher reactivity in asymmetric synthesis compared to its non-chiral counterparts, making it particularly valuable in pharmaceutical applications .

XLogP3

1.5

Wikipedia

Ethyl (2S)-hydroxy(phenyl)acetate

Dates

Modify: 2023-08-15
Rentmeister et al. Chemo-enzymatic fluorination of unactivated organic compounds Nature Chemical Biology, doi: 10.1038/nchembio.128, published online 16 November 2008 http://www.nature.com/naturechemicalbiology

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